T315I Mutant Activity: Head-to-Head Class Activity Comparison of Olverembatinib vs. Ponatinib and Asciminib
Olverembatinib exhibits comparable or superior activity against the T315I gatekeeper mutation when compared to the other clinically available third-generation TKI, ponatinib. A comprehensive class comparison table classifies both olverembatinib and ponatinib as having 'High/full activity' against T315I, while first- and second-generation TKIs (bosutinib, dasatinib, nilotinib, bafetinib) demonstrate 'No activity' [1]. In vitro cellular growth inhibition assays of BCR-ABL1-positive cells expressing various variants, including T315I and compound variants, show olverembatinib demonstrates more potent activity than all other TKIs including ponatinib and asciminib [2].
| Evidence Dimension | Activity against T315I BCR-ABL1 kinase mutant |
|---|---|
| Target Compound Data | High/full activity; more potent activity than all other TKIs in cellular growth inhibition assays of T315I-expressing cells |
| Comparator Or Baseline | Ponatinib: High/full activity; Asciminib: High activity; Bosutinib, Dasatinib, Nilotinib, Bafetinib: No activity |
| Quantified Difference | Qualitative classification difference: High/full activity (Olverembatinib, Ponatinib) vs. No activity (1st/2nd generation TKIs). Olverembatinib demonstrates more potent cellular activity than ponatinib and asciminib in T315I-expressing cell assays. |
| Conditions | Comprehensive class analysis table; cellular growth inhibition assay of BCR-ABL1-positive cells expressing T315I variant |
Why This Matters
This distinction is decisive for procurement: first- and second-generation TKIs are ineffective in T315I-positive patients, leaving only ponatinib and olverembatinib as viable options, with olverembatinib demonstrating superior in vitro cellular potency.
- [1] PMC12843680, Table 2. Molecules. 2025. View Source
- [2] PMC12106115. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib. Ann Transl Med. 2025;13(2):13. doi:10.21037/atm-25-28. View Source
